3-(2-Methoxyethoxy)oxan-4-amine: Structural Profiling and Application in Medicinal Chemistry
3-(2-Methoxyethoxy)oxan-4-amine: Structural Profiling and Application in Medicinal Chemistry
Executive Summary
In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic selection of chemical building blocks. 3-(2-Methoxyethoxy)oxan-4-amine (CAS: 1173164-61-8)[1] represents a highly specialized, privileged scaffold designed to address common liabilities in lead compounds, such as poor aqueous solubility, excessive lipophilicity, and off-target toxicity.
As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the structural rationale, physicochemical properties, and field-proven synthetic protocols associated with this unique tetrahydropyran (THP) derivative. This document is intended for medicinal chemists and drug development professionals seeking to leverage this building block to optimize clinical candidates.
Structural Rationale & Pharmacokinetic Impact
The core of 3-(2-methoxyethoxy)oxan-4-amine is the oxan-4-amine (tetrahydropyran-4-amine) ring. In medicinal chemistry, the tetrahydropyran scaffold is frequently employed as an isosteric replacement for more lipophilic rings like cyclohexane, or basic rings like piperidine[2].
The Causality of Scaffold Selection
-
Mitigating hERG Liability: Substituting a basic piperidine nitrogen with an oxygen atom (forming the oxane ring) removes a basic center that is often implicated in off-target binding to the hERG potassium channel, a primary cause of drug-induced cardiotoxicity.
-
Lowering LogD: The introduction of the oxygen heteroatom significantly lowers the distribution coefficient (LogD), enhancing the compound's aqueous solubility and reducing non-specific plasma protein binding.
-
The 3-(2-Methoxyethoxy) Advantage: The addition of the 2-methoxyethoxy side chain at the C3 position serves a dual purpose. First, it introduces steric complexity that can disrupt planar crystal packing, thereby lowering the melting point and further increasing thermodynamic solubility. Second, it provides three additional oxygen atoms that act as hydrogen bond acceptors, which can interact with solvent networks or specific target residues (e.g., hinge regions in kinases or aspartyl proteases)[3].
Logical evolution of the oxan-4-amine scaffold for optimized pharmacokinetics.
Physicochemical Profiling
To effectively incorporate 3-(2-methoxyethoxy)oxan-4-amine into a drug design workflow, it is critical to understand its baseline physicochemical parameters. The data below summarizes the structural metrics that contribute to Central Nervous System Multiparameter Optimization (CNS MPO) and Lipinski's Rule of 5[4][5].
| Property | Value | Rationale / Impact in Drug Design |
| CAS Number | 1173164-61-8[1] | Unique registry identifier for procurement and safety tracking. |
| Molecular Weight | 175.23 g/mol [1] | Low molecular weight provides a high ligand efficiency (LE) starting point, allowing for downstream coupling without exceeding the 500 Da limit. |
| Chemical Formula | C8H17NO3[1] | - |
| Hydrogen Bond Donors | 1 (-NH2) | Provides a primary vector for target binding (e.g., reductive amination or amide coupling). |
| Hydrogen Bond Acceptors | 3 (Ether oxygens) | Increases aqueous solubility and facilitates interaction with target water networks. |
| Topological Polar Surface Area | ~47.5 Ų | Optimal for membrane permeability; maintains CNS penetrance if required by the target product profile. |
Synthetic Methodologies & Self-Validating Protocols
The primary utility of 3-(2-methoxyethoxy)oxan-4-amine lies in its primary amine group, which serves as a versatile nucleophile. Below are field-proven, step-by-step methodologies for two of the most common derivatization reactions: Chemoselective Reductive Amination and Nucleophilic Aromatic Substitution (SNAr).
Protocol A: Chemoselective Reductive Amination
Objective: Coupling 3-(2-methoxyethoxy)oxan-4-amine with a target aldehyde to yield a secondary amine.
Scientific Causality: We select sodium triacetoxyborohydride (STAB) over sodium borohydride (NaBH4) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the transient iminium ion rather than the starting aldehyde, preventing the formation of unwanted alcohol byproducts.
-
Iminium Ion Formation: Combine the target aldehyde (1.0 eq) and 3-(2-methoxyethoxy)oxan-4-amine (1.2 eq) in anhydrous dichloromethane (DCM) at a 0.1 M concentration. Rationale: Anhydrous conditions prevent the hydrolysis of the intermediate hemiaminal back to the aldehyde.
-
Acid Catalysis: Add glacial acetic acid (1.0 - 2.0 eq) to the mixture. Rationale: The mild acid protonates the hemiaminal, facilitating the elimination of water to form the reactive iminium species.
-
Reduction: Add STAB (1.5 eq) portion-wise at 0 °C, then allow the reaction to warm to room temperature and stir for 12–24 hours. Rationale: Portion-wise addition controls the mild exotherm associated with the reduction.
-
Quenching and Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Rationale: The basic quench neutralizes the acetic acid and breaks down boron complexes, ensuring the secondary amine is in its free-base form for extraction.
Step-by-step workflow for reductive amination using 3-(2-methoxyethoxy)oxan-4-amine.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Objective: N-arylation of 3-(2-methoxyethoxy)oxan-4-amine with an electron-deficient aryl halide (e.g., 2-chloro-pyrimidine).
-
Reaction Setup: Dissolve the aryl halide (1.0 eq) and the amine (1.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Rationale: DIPEA acts as a non-nucleophilic acid scavenger for the generated HCl, driving the equilibrium forward without competing with the primary amine.
-
Heating: Heat the mixture to 80–100 °C for 4–8 hours under an inert atmosphere.
-
Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with water and brine (5x) to remove residual DMF.
Applications in Drug Discovery
The foundational oxan-4-amine scaffold has been successfully deployed across multiple therapeutic areas. For instance, in the development of antimalarial Plasmepsin X inhibitors, the incorporation of substituted tetrahydropyran rings significantly increased compound potency and optimized the LogD into an appealing range for oral bioavailability[3]. Similarly, in the design of Glycine Transporter 1 (GlyT1) inhibitors for central nervous system disorders, oxan-4-amine derivatives were utilized to align with the stringent CNS MPO guidelines, ensuring high target affinity while maintaining excellent blood-brain barrier penetration[5].
By utilizing the 3-(2-methoxyethoxy) variant, researchers can push these optimizations even further, fine-tuning the hydrophilic-lipophilic balance (HLB) of their lead series to overcome late-stage attrition caused by poor physicochemical properties.
References
-
Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor. J-Stage. Available at:[Link]
-
4-Aminotetrahydropyran | C5H11NO | CID 419223. PubChem - NIH. Available at: [Link]
